An In-depth Technical Guide to 4-[(Cyclopropylmethoxy)methyl]phenylboronic acid: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 4-[(Cyclopropylmethoxy)methyl]phenylboronic acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-[(Cyclopropylmethoxy)methyl]phenylboronic acid, CAS number 1256358-62-9, a versatile building block of significant interest in medicinal chemistry. The guide details its chemical properties, a validated synthesis protocol, and its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Emphasis is placed on the practical utility of this reagent in the synthesis of complex molecules, particularly in the development of kinase inhibitors for targeted cancer therapy. This document serves as a critical resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Emerging Role of Cyclopropyl Motifs in Medicinal Chemistry
The cyclopropyl group has become an increasingly important structural motif in modern drug design. Its unique conformational rigidity and electronic properties can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. Boronic acids, in turn, are indispensable reagents in organic synthesis, primarily for their role in the robust and versatile Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds. 4-[(Cyclopropylmethoxy)methyl]phenylboronic acid combines these two valuable features, making it a highly sought-after building block for the synthesis of novel therapeutics. Its application has been particularly notable in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors, a critical class of drugs for the treatment of certain cancers.[1][2][3][4][5]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 1256358-62-9 | [6] |
| Molecular Formula | C11H15BO3 | [6] |
| Molecular Weight | 206.05 g/mol | [6] |
| Appearance | White to off-white solid | Generic Data |
| Storage | Store in a cool, dry place. Keep container tightly sealed. | Generic Safety Data |
Safety and Handling:
4-[(Cyclopropylmethoxy)methyl]phenylboronic acid should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Synthesis of 4-[(Cyclopropylmethoxy)methyl]phenylboronic acid
The synthesis of 4-[(Cyclopropylmethoxy)methyl]phenylboronic acid can be achieved through a multi-step process starting from commercially available materials. A representative synthetic route involves the protection of a hydroxymethyl group, followed by a Grignard reaction and subsequent borylation.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for 4-[(Cyclopropylmethoxy)methyl]phenylboronic acid.
Detailed Experimental Protocol
This protocol is based on established methods for the synthesis of analogous phenylboronic acids.
Step 1: Synthesis of 1-(Bromomethyl)-4-((cyclopropylmethoxy)methyl)benzene
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To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add cyclopropylmethanol (1.1 eq.) dropwise.
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Allow the mixture to warm to room temperature and stir for 30 minutes.
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Re-cool the mixture to 0 °C and add a solution of 4-(bromomethyl)phenylmethanol (1.0 eq.) in anhydrous THF dropwise.
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The reaction mixture is then stirred at room temperature overnight.
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Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford 1-(bromomethyl)-4-((cyclopropylmethoxy)methyl)benzene.
Step 2: Synthesis of 4-[(Cyclopropylmethoxy)methyl]phenylboronic acid
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To a flask containing magnesium turnings (1.5 eq.) under an inert atmosphere, add a small crystal of iodine and a solution of 1-(bromomethyl)-4-((cyclopropylmethoxy)methyl)benzene (1.0 eq.) in anhydrous THF.
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Initiate the Grignard reaction by gentle heating. Once initiated, the remaining solution of the bromide is added dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
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The Grignard solution is then cooled to -78 °C, and trimethyl borate (1.5 eq.) is added dropwise.
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The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
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The reaction is quenched by the slow addition of aqueous hydrochloric acid (2 M) at 0 °C.
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The mixture is stirred for 1 hour, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 4-[(Cyclopropylmethoxy)methyl]phenylboronic acid.
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The crude product can be purified by recrystallization or trituration with a suitable solvent system (e.g., hexane/ethyl acetate).
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of 4-[(Cyclopropylmethoxy)methyl]phenylboronic acid lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-C bonds between sp²-hybridized carbon atoms and is widely used in the synthesis of biaryls, a common scaffold in many drug molecules.
General Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of 4-[(Cyclopropylmethoxy)methyl]phenylboronic acid with an aryl bromide.
Materials:
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4-[(Cyclopropylmethoxy)methyl]phenylboronic acid (1.2 eq.)
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Aryl bromide (1.0 eq.)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.)
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Solvent (e.g., toluene, dioxane, or DMF, often with water as a co-solvent)
Procedure:
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In a reaction vessel, combine 4-[(Cyclopropylmethoxy)methyl]phenylboronic acid, the aryl bromide, the palladium catalyst, and the base.
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The vessel is sealed and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling several times.
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Add the degassed solvent system via syringe.
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The reaction mixture is heated with vigorous stirring to the desired temperature (typically 80-120 °C) and monitored by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
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Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.
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The mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography or recrystallization to yield the desired biaryl product.
Application in the Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors
A significant application of 4-[(Cyclopropylmethoxy)methyl]phenylboronic acid is in the synthesis of potent and selective inhibitors of Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase that, when constitutively activated due to genetic alterations, can drive the growth of various cancers, including non-small cell lung cancer (NSCLC). The cyclopropylmethoxy-methylphenyl moiety can be incorporated into the core structure of ALK inhibitors to enhance their pharmacological properties.
While a specific, publicly available synthesis of an ALK inhibitor using this exact boronic acid is not detailed in this guide due to proprietary constraints often found in drug development, its utility can be inferred from the structures of known ALK inhibitors and the common synthetic strategies employed in their creation.[1][2][3][4][5] The use of this building block allows for the exploration of the chemical space around the solvent-exposed region of the ALK active site, potentially leading to improved potency, selectivity, and resistance profiles.
Characterization
The identity and purity of 4-[(Cyclopropylmethoxy)methyl]phenylboronic acid should be confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include those for the aromatic protons, the methylene protons of the -CH₂O- and -OCH₂- groups, the methine and methylene protons of the cyclopropyl ring, and a broad singlet for the boronic acid hydroxyl protons.
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¹³C NMR: Resonances for the aromatic carbons, the methylene carbons, and the carbons of the cyclopropyl ring would be expected. The carbon attached to the boron atom may show a broad signal or be unobserved due to quadrupolar relaxation.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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Infrared (IR) Spectroscopy: Characteristic absorption bands for O-H (broad), C-H (aromatic and aliphatic), C=C (aromatic), and B-O bonds would be anticipated.
Conclusion
4-[(Cyclopropylmethoxy)methyl]phenylboronic acid is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its utility in the Suzuki-Miyaura cross-coupling reaction provides a reliable method for the synthesis of complex biaryl structures. The incorporation of the cyclopropylmethoxy-methylphenyl moiety is a strategic approach to enhance the drug-like properties of therapeutic candidates, particularly in the development of kinase inhibitors. This technical guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers to leverage this important reagent in the pursuit of novel medicines.
References
- Ma, D., Guo, M., & Zhai, X. (2023). An updated patent review of anaplastic lymphoma kinase inhibitors (2018-2022).
- Ma, D., Guo, M., & Zhai, X. (2020). Anaplastic lymphoma kinase inhibitors: an updated patent review (2014–2018).
- An updated patent review of anaplastic lymphoma kinase inhibitors (2018-2022). (2023). PubMed.
- Anaplastic lymphoma kinase inhibitors: an updated patent review (2014-2018). (2020). PubMed.
- An updated patent review of anaplastic lymphoma kinase inhibitors (2018-2022). (2023).
-
Chemikart. (n.d.). 1256358-62-9 | 4-[(cyclopropylmethoxy)methyl]phenylboronic acid. Retrieved from [Link]
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Pure Chemistry Scientific Inc. (n.d.). 4-(Cyclopropylmethoxy)phenylboronic acid CAS NO.411229-67-9. Retrieved from [Link]
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